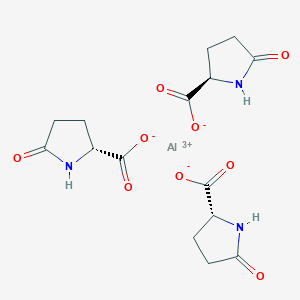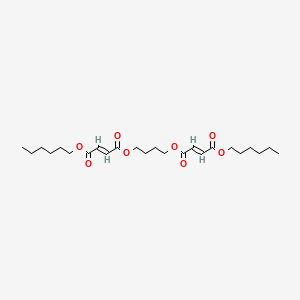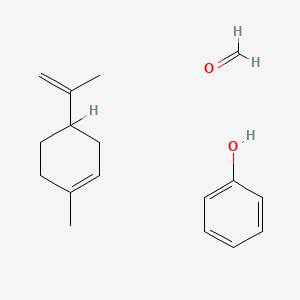
Tris(5-oxo-L-prolinato-N1,O2)aluminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(5-oxo-L-prolinato-N1,O2)aluminium, also known as aluminum pyrrolidone carboxylic acid, is a coordination compound with the molecular formula C15H15AlN3O9. This compound is characterized by the presence of three 5-oxo-L-prolinato ligands coordinated to an aluminum center.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-oxo-L-prolinato-N1,O2)aluminium typically involves the reaction of aluminum salts with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of high-purity starting materials, automated reaction systems, and efficient purification techniques to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: Tris(5-oxo-L-prolinato-N1,O2)aluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The ligands in the compound can be substituted with other ligands, resulting in the formation of new coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Ligand exchange reactions are facilitated by the use of suitable solvents and temperature control.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized aluminum complexes, while substitution reactions can produce a variety of new coordination compounds .
科学的研究の応用
Tris(5-oxo-L-prolinato-N1,O2)aluminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and treatment of certain diseases.
作用機序
The mechanism of action of Tris(5-oxo-L-prolinato-N1,O2)aluminium involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, proteins, and other biomolecules, modulating their activity and stability. This interaction can lead to various biological effects, such as inhibition of microbial growth or enhancement of antioxidant defenses .
類似化合物との比較
Bis(5-oxo-L-prolinato-N1,O2)copper: Another coordination compound with similar ligands but different metal center.
Tris(5-oxo-L-prolinato-N1,O2)iron: A similar compound with iron as the central metal ion.
Uniqueness: Tris(5-oxo-L-prolinato-N1,O2)aluminium is unique due to its specific coordination environment and the properties imparted by the aluminum center. This uniqueness makes it particularly suitable for certain applications, such as catalysis and material science, where other similar compounds may not perform as effectively .
特性
CAS番号 |
59792-81-3 |
|---|---|
分子式 |
C15H18AlN3O9 |
分子量 |
411.30 g/mol |
IUPAC名 |
aluminum;(2R)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/3C5H7NO3.Al/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/q;;;+3/p-3/t3*3-;/m111./s1 |
InChIキー |
OYGSFRHDRNJHBP-DHNLYWTJSA-K |
異性体SMILES |
C1CC(=O)N[C@H]1C(=O)[O-].C1CC(=O)N[C@H]1C(=O)[O-].C1CC(=O)N[C@H]1C(=O)[O-].[Al+3] |
正規SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)

![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)



![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)


![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)

